molecular formula C15H13I2NO7S B591566 3,5-Diiodo-L-thyronine 4'-O-Sulfate CAS No. 1628776-32-8

3,5-Diiodo-L-thyronine 4'-O-Sulfate

Cat. No.: B591566
CAS No.: 1628776-32-8
M. Wt: 605.138
InChI Key: HOUQDJLGYJSQKF-ZDUSSCGKSA-N
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Description

3,5-Diiodo-L-thyronine 4'-O-Sulfate: is a complex organic compound characterized by the presence of amino, diiodo, and sulfooxyphenoxy groups

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Medicine

    Diagnostic Agents: Employed in the development of diagnostic agents for imaging techniques.

    Therapeutics: Investigated for its potential therapeutic effects in treating certain diseases.

Industry

    Dye Synthesis: Used in the production of dyes with specific color properties.

    Polymer Additives: Incorporated into polymers to enhance their stability and performance.

Mechanism of Action

Target of Action

The primary target of 3,5-Diiodo-L-thyronine 4’-O-Sulfate, also known as (2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid, is the mitochondria . It is an iodinated thyronine hormone that regulates gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance .

Mode of Action

3,5-Diiodo-L-thyronine 4’-O-Sulfate interacts with its targets primarily through Thyroid Hormone Receptors (THRs)-independent ways , with mitochondria as a likely cellular target . Thrs-mediated actions have also been described . It has been reported that 3,5-Diiodo-L-thyronine represses THRβ expression and impairs its up-regulation by cortisol possibly through a transrepression mechanism .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those related to energy metabolism . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .

Pharmacokinetics

It is known that the compound’s effects on homeostasis, lipid metabolism, and insulin resistance suggest that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of 3,5-Diiodo-L-thyronine 4’-O-Sulfate’s action include the regulation of gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . In rodent models, it has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-L-thyronine 4'-O-Sulfate typically involves multiple steps:

    Sulfonation: The sulfooxy group is introduced by reacting the phenol derivative with sulfur trioxide or chlorosulfonic acid.

    Amino Acid Coupling: The final step involves coupling the iodinated and sulfonated phenyl derivative with a suitable amino acid precursor under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Sequential addition of reagents in a controlled environment to ensure high purity and yield.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated products.

    Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidized Derivatives: Formation of nitroso or nitro derivatives.

    Deiodinated Products: Compounds with fewer iodine atoms.

    Substituted Products: Various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The presence of both diiodo and sulfooxyphenoxy groups in a single molecule is unique.

    Functional Versatility:

Properties

IUPAC Name

(2S)-2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUQDJLGYJSQKF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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